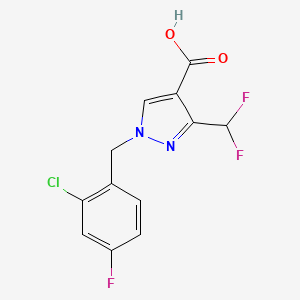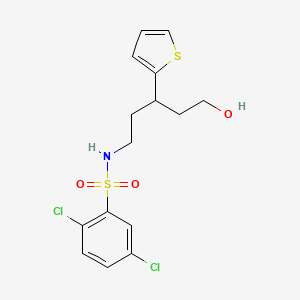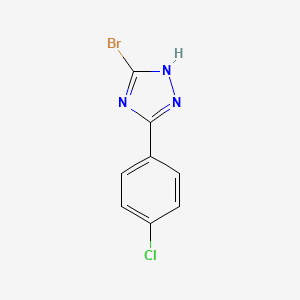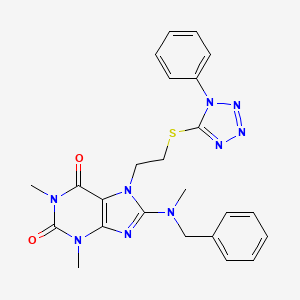
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as CFM-2, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with the NMDA receptor, which is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and learning and memory. 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid binds to a specific site on the receptor and inhibits its activity, leading to a reduction in the influx of calcium ions into the neuron. This, in turn, leads to a reduction in the activity of downstream signaling pathways that are involved in various neurological disorders.
Biochemical and Physiological Effects:
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of glutamate in the brain, which is a neurotransmitter that is involved in various neurological disorders. It has also been shown to reduce the levels of dopamine in the brain, which is a neurotransmitter that is involved in addiction. 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to have no significant effects on locomotor activity or anxiety levels in animal models.
実験室実験の利点と制限
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a number of advantages for lab experiments. It is a highly specific inhibitor of the NMDA receptor, which makes it a valuable tool for studying the role of the receptor in various neurological disorders. It is also relatively easy to synthesize and has a high yield. However, 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. It also has a short half-life, which limits its effectiveness in long-term studies.
将来の方向性
There are a number of future directions for research on 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid. One area of research is to study its potential in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is to study its potential in treating addiction to drugs of abuse such as cocaine and methamphetamine. Additionally, future research could focus on developing more potent and selective inhibitors of the NMDA receptor based on the structure of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid.
合成法
The synthesis of 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves the reaction between 2-chloro-4-fluorobenzyl bromide and 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in the presence of a base. The reaction is carried out under reflux conditions and the product is obtained after purification using column chromatography. The yield of the synthesis is reported to be around 60%.
科学的研究の応用
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in various fields of research. One of the most promising applications is in the field of neuroscience, where 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of the NMDA receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has also been studied for its potential in treating addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
特性
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-9-3-7(14)2-1-6(9)4-18-5-8(12(19)20)10(17-18)11(15)16/h1-3,5,11H,4H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNAFTVLAQBVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2662183.png)


![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2662190.png)
![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2662194.png)


![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2662197.png)
![N-(furan-2-ylmethyl)-5-[1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)

